2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
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Overview
Description
The compound "2-(1-(4-(Benzyloxy)benzyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole" is a derivative of the 1,3,4-oxadiazole class, which is known for its biological activities. This class of compounds has been extensively studied due to their potential applications in various fields, including as liquid crystalline monomers and in antimicrobial treatments .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclocondensation of amidoximes with trifluoroacetic anhydride or benzoic acid derivatives, yielding moderate to high yields . In a related synthesis, N-substituted derivatives of 1,3,4-oxadiazoles were prepared through a series of steps starting from benzenesulfonyl chloride and ethyl isonipecotate, leading to various intermediates and finally the target compounds . Another synthesis approach involves converting organic acids into esters, hydrazides, and subsequently 1,3,4-oxadiazole-2-thiols, which are then reacted with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine to yield the desired sulfides .
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives has been confirmed through techniques such as single crystal X-ray diffraction studies. Computational density functional theory (DFT) calculations have been used to identify reactive sites for electrophilic and nucleophilic attacks. The crystal structures of these compounds often exhibit intermolecular hydrogen bonds contributing to their stability .
Chemical Reactions Analysis
1,3,4-Oxadiazole derivatives can undergo various chemical reactions, including the Boulton–Katritzky rearrangement, which can occur at room temperature in the presence of water and HCl, leading to the formation of spiropyrazoline compounds . This rearrangement is a notable reaction due to its ability to alter the structure of the oxadiazole ring under specific conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. For instance, the presence of substituents like the trifluoromethyl group can affect the compound's lipophilicity and electronic properties. The liquid crystalline behavior of some oxadiazoles is determined by their phase transition behavior, which is dependent on their structural features . Additionally, the antimicrobial activity of these compounds is often evaluated through screening against various Gram-negative and Gram-positive bacteria, with some derivatives showing moderate to high activity .
properties
IUPAC Name |
2-[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O2/c23-22(24,25)21-27-26-20(30-21)18-10-12-28(13-11-18)14-16-6-8-19(9-7-16)29-15-17-4-2-1-3-5-17/h1-9,18H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POEGZQGQSIGINU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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